molecular formula C12H18N2O B12966295 (S)-(1-Benzylpiperazin-2-yl)methanol

(S)-(1-Benzylpiperazin-2-yl)methanol

Cat. No.: B12966295
M. Wt: 206.28 g/mol
InChI Key: MIULIYROIRMPCW-LBPRGKRZSA-N
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Description

(S)-(1-Benzylpiperazin-2-yl)methanol is a chiral piperazine derivative characterized by a benzyl group at the 1-position and a hydroxymethyl group at the 2-position of the piperazine ring. Its hydrochloride salt (CAS: 1588441-10-4) is a white crystalline solid with a molecular formula of C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . The free base (CAS: 476493-27-3) has a molecular weight of 206.28 g/mol (C₁₂H₁₈N₂O) .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(2S)-1-benzylpiperazin-2-yl]methanol

InChI

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1

InChI Key

MIULIYROIRMPCW-LBPRGKRZSA-N

Isomeric SMILES

C1CN([C@@H](CN1)CO)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-1-benzylpiperazine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Benzylpiperazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Benzylpiperazine-2-carboxylic acid or benzylpiperazine-2-carbaldehyde.

    Reduction: Benzylpiperazine.

    Substitution: Various substituted benzylpiperazines depending on the nucleophile used.

Scientific Research Applications

(S)-(1-Benzylpiperazin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(1-Benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between (S)-(1-Benzylpiperazin-2-yl)methanol and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]D²⁵) Purity Key Structural Features
This compound 476493-27-3 C₁₂H₁₈N₂O 206.28 Not reported 95% Piperazine ring, S-configuration, hydroxymethyl
This compound HCl 1588441-10-4 C₁₂H₁₉ClN₂O 242.75 Not reported >95% Hydrochloride salt form
(1-Benzylpyrrolidin-2-yl)methanol 1221449-56-5 C₁₂H₁₇NO 191.27 Not reported 97% Pyrrolidine ring (5-membered vs. 6-membered)
(1,4-Dibenzylpiperazin-2-yl)methanol 94437-04-4 C₁₉H₂₃N₂O 307.40 Not reported 100% Additional benzyl group at 4-position
(S)-4-Benzyl-3-phenethyl-1-phenylpiperazin-2-one - C₂₄H₂₉N₂O 377.51 +27.9 (c 0.26, MeOH) Not reported Ketone at 2-position, phenethyl and phenyl substituents

Key Observations

The dibenzyl derivative (1,4-Dibenzylpiperazin-2-yl)methanol exhibits increased lipophilicity (MW 307.40 vs. 206.28), which may influence solubility and bioavailability .

Functional Groups :

  • The ketone-containing analog (S)-4-Benzyl-3-phenethyl-1-phenylpiperazin-2-one lacks the hydroxymethyl group, replacing it with a ketone. This modification significantly impacts hydrogen-bonding capacity and polarity .

Stereochemical Considerations :

  • (S)-enantiomers, such as (S)-4-Benzyl-3-phenethyl-1-phenylpiperazin-2-one, demonstrate distinct optical rotations (e.g., +27.9) and HPLC retention times (17.96 min on Chiralcel AD-H), highlighting the importance of chirality in separation and activity .

Salt Forms: The hydrochloride salt of this compound offers improved stability and solubility in aqueous media compared to the free base, though it requires storage at -80°C for long-term preservation .

Chromatographic Behavior

  • This compound and its analogs can be resolved using chiral HPLC columns (e.g., Chiralcel AD-H or OD-H) with mobile phases like 2-propanol/hexane. Retention times vary significantly between enantiomers (e.g., 17.96 min for S-isomer vs. 31.45 min for R-isomer in one case) .

Industrial and Research Relevance

  • Supplier Landscape : Major suppliers such as GLPBIO, CymitQuimica, and Combi-Blocks offer the hydrochloride salt (purity >95%) and free base, catering to diverse research needs .

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